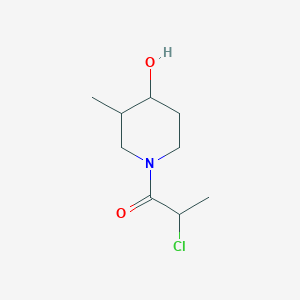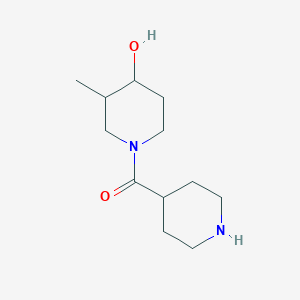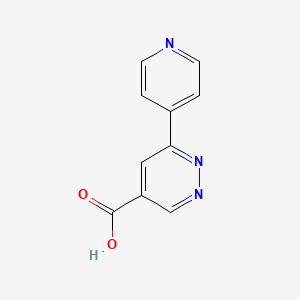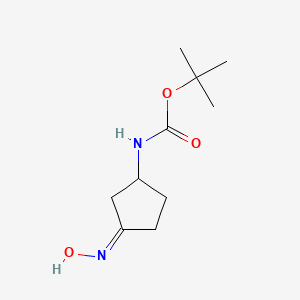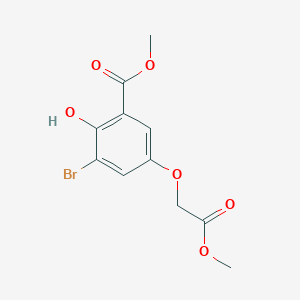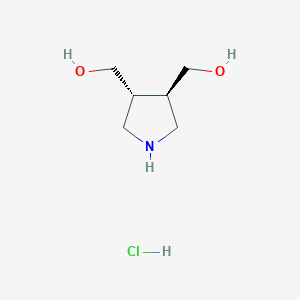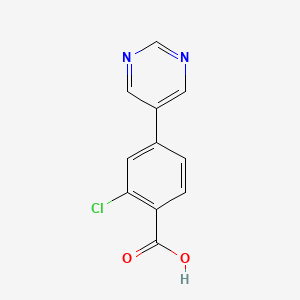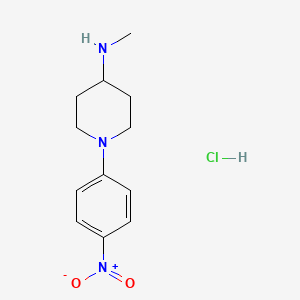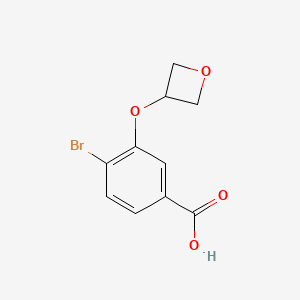
5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde
Overview
Description
5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde is a chemical compound with the CAS Number: 1092461-15-8 . It has a molecular weight of 224.57 . The compound is typically stored at ambient temperature and is in liquid form .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 224.57 .Scientific Research Applications
Reaction with Stabilized Sulfur Ylides
- Study Focus: This study explored the reaction of different benzaldehydes with stabilized sulfur ylides. It highlights the highly stereoselective synthesis process involved (Fernández, Durante-Lanes, & López-Herrera, 1990).
Antimicrobial Applications
- Study Focus: Research on the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives to oils and fuels is significant. This demonstrates the potential antimicrobial properties of these compounds (Talybov, Akhmedova, & Yusubov, 2022).
Synthesis of 2-(alkylamino)-1-arylethanols
- Study Focus: The synthesis process of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines was explored. This process uses benzaldehydes and has implications in various synthetic routes (Moshkin & Sosnovskikh, 2013).
Oxidation of Benzyl Alcohol
- Study Focus: A study focusing on the oxidation of benzyl alcohol to benzaldehyde using sulfated Ti-SBA-15 catalysts. This research is pertinent in the context of chemical industries like cosmetics, perfumery, and food (Sharma, Soni, & Dalai, 2012).
Synthesis of Tetrahydroisoquinolin-4-ols
- Study Focus: The research on the one-pot synthesis of tetrahydroisoquinolin-4-ols via acid-catalyzed rearrangement of 5-aryloxazolidines. This study provides insights into efficient synthesis methods in organic chemistry (Moshkin & Sosnovskikh, 2013).
Antioxidant Activity Study
- Study Focus: An investigation into the in vitro antioxidant activity and physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. This research contributes to the understanding of the antioxidant properties of benzaldehyde derivatives (Yüksek et al., 2015).
Reaction with Arylmagnesium Bromides
- Study Focus: A study on the reaction of 5-aryloxazolidines with arylmagnesium bromides as a new route to N-benzyl-β-hydroxyphenethylamines. This method is important for preparing 4-aryl-1,2,3,4-tetrahydroisoquinolines, which have various applications in organic synthesis (Moshkin & Sosnovskikh, 2013).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
5-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c16-12-3-6-14(11(7-12)8-20)21-9-10-1-4-13(5-2-10)22-15(17,18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMPZSLSOKYBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


